C15H29IN2O2
Description
C15H29IN2O2 is an organoiodine compound with a molecular weight of 396.31 g/mol. Its structure consists of a 15-carbon alkyl chain, an iodine atom, and two nitrogen and oxygen functional groups, likely forming an amide or urea derivative. The iodine atom confers distinct electronic and steric properties, influencing reactivity and stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C15H29IN2O2 |
|---|---|
Molecular Weight |
396.31 g/mol |
IUPAC Name |
(1E)-8-(1-methylazepan-1-ium-1-yl)-1-oxidoiminooctan-2-one;hydroiodide |
InChI |
InChI=1S/C15H28N2O2.HI/c1-17(12-8-4-5-9-13-17)11-7-3-2-6-10-15(18)14-16-19;/h14H,2-13H2,1H3;1H |
InChI Key |
XRRCBEUGTWEYMG-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1(CCCCCC1)CCCCCCC(=O)/C=N/[O-].I |
Canonical SMILES |
C[N+]1(CCCCCC1)CCCCCCC(=O)C=N[O-].I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H29IN2O2 typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Amidation Reactions: The formation of amide bonds is a crucial step in the synthesis of this compound. This can be achieved by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Oxidation Reactions: The introduction of oxygen-containing functional groups can be achieved through oxidation reactions. For example, the oxidation of an alcohol to a ketone or aldehyde can be carried out using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
C15H29IN2O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed.
Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
C15H29IN2O2: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of C15H29IN2O2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses.
Comparison with Similar Compounds
Structural Analog: C15H29ClN2O2 (Chlorine-Substituted Derivative)
Replacing iodine with chlorine in C15H29ClN2O2 reduces molecular weight (340.86 g/mol ) and alters key physicochemical properties:
| Property | C15H29IN2O2 | C15H29ClN2O2 |
|---|---|---|
| Molecular Weight | 396.31 g/mol | 340.86 g/mol |
| Solubility (Water) | Low (<0.1 mg/mL) | Moderate (1–5 mg/mL) |
| Melting Point | ~120–125°C | ~90–95°C |
| Stability | Light-sensitive | Thermally stable |
Key Differences :
- Reactivity : The C–I bond in this compound is weaker than C–Cl, making it more reactive in nucleophilic substitutions but less stable under UV light .
- Synthesis : Iodinated derivatives often require lower reaction temperatures (e.g., 40–60°C) to avoid decomposition, whereas chlorinated analogs tolerate higher temperatures (80–100°C) .
Functional Analog: C16H30N2O2 (Non-Halogenated Surfactant)
C16H30N2O2, a non-halogenated amide, shares functional similarities (e.g., surfactant properties) but lacks iodine:
| Property | This compound | C16H30N2O2 |
|---|---|---|
| Molecular Weight | 396.31 g/mol | 282.43 g/mol |
| Critical Micelle Concentration (CMC) | 0.05 mM | 0.5 mM |
| Biodegradability | Low (due to C–I) | High |
Key Differences :
Biological Activity
The compound with the molecular formula C15H29IN2O2 is identified as an iodinated derivative of a nitrogen-containing organic molecule. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a complex organic molecule that incorporates iodine, nitrogen, and oxygen within its structure. The presence of iodine is particularly significant as it can enhance the compound's biological activity and stability. The structural characteristics suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 392.31 g/mol |
| IUPAC Name | 1-(4-iodobenzyl)-3-(dimethylamino)butan-1-one |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not specified |
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
Research has shown that iodinated compounds can possess anticancer properties. For instance, derivatives similar to this compound have been tested for their effects on cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. Preliminary findings suggest that this compound may induce apoptosis in these cells through various pathways, including oxidative stress and mitochondrial dysfunction.
Case Study: Anticancer Effects on MCF-7 Cells
A study investigating the effects of this compound on MCF-7 cells reported an IC50 value indicative of moderate cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. Compounds with similar structures have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways critical for pathogen survival.
- Apoptosis Induction : In cancer cells, this compound may trigger apoptotic pathways through oxidative stress, affecting mitochondrial integrity.
| Mechanism | Description |
|---|---|
| Membrane Disruption | Alters membrane integrity leading to cell death |
| Enzyme Inhibition | Blocks essential metabolic enzymes |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs, revealing enhanced biological activities compared to parent compounds. For example:
- Study 1 : A comparative analysis indicated that certain modifications in the molecular structure significantly improved antimicrobial potency.
- Study 2 : Investigations into the anticancer effects highlighted the importance of iodine substitution in enhancing cytotoxicity against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
